Tenatoprazole - 113712-98-4

Tenatoprazole

Catalog Number: EVT-284015
CAS Number: 113712-98-4
Molecular Formula: C16H18N4O3S
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tenatoprazole is a novel proton pump inhibitor (PPI) currently under investigation for its potential in treating acid-related disorders like gastroesophageal reflux disease (GERD) []. Structurally similar to Omeprazole, Tenatoprazole distinguishes itself through a prolonged plasma half-life, exceeding that of other PPIs [, , , ]. This characteristic translates to a longer duration of acid suppression, potentially offering therapeutic advantages [, ].

Synthesis Analysis
  • Multi-step Synthesis from 2,6-Dichloropyridine: This approach, frequently reported in the literature [, , ], involves a seven-step process starting from 2,6-dichloropyridine. Key transformations include nitration, amination, substitution, reduction, cyclization, alkylation, and finally, oxidation to yield Tenatoprazole. Reported yields vary but are generally around 20-23% [, ].
  • Synthesis using 2-Mercapto-5-methoxyimidazo[4,5-b]pyridine: This route [, ] emphasizes the formation of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine as a crucial intermediate. This intermediate is then coupled with 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride, followed by oxidation to obtain Tenatoprazole. This approach claims higher yields, reaching up to 72-80% [].
  • Synthesis via 2,3-Diamino-6-methoxypyridine: This method [] utilizes 2,3-diamino-6-methoxypyridine as the starting material. Cyclization using potassium xanthogenate forms 5-methoxy-1H-imidazo[4,5-b]pyridine-2-thiol, which is then condensed with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine and subsequently oxidized to obtain Tenatoprazole. The reported overall yield for this method is 48% [].

Researchers continually strive to optimize these synthetic pathways, focusing on improving yield, purity, and cost-effectiveness [].

Molecular Structure Analysis

Tenatoprazole, with the IUPAC name 5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-imidazo[4,5-b]pyridine, possesses a chiral sulfoxide group, leading to the existence of two enantiomers [, , , , ]. The structure has been extensively studied and confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR [], and mass spectrometry [, ]. The assignment of all proton and carbon signals, including the identification of quaternary carbons, was achieved through detailed 2D NMR analyses, including DEPT, HMQC, HMBC, COSY, NOESY, and TOCSY [].

Mechanism of Action

Like other PPIs, Tenatoprazole functions by irreversibly inhibiting the H+/K+-ATPase enzyme system located in the parietal cells of the stomach lining []. This enzyme, also known as the proton pump, plays a vital role in the final stage of gastric acid secretion []. By inhibiting the proton pump, Tenatoprazole effectively suppresses acid production, providing relief from acid-related symptoms [, ].

Physical and Chemical Properties Analysis
  • Solubility: Tenatoprazole's formulation into various dosage forms, including tablets and capsules, suggests solubility in common pharmaceutical solvents. Research [] highlights the determination of solid-liquid and solid-vapor equilibria of Tenatoprazole potassium salt in solvents like methanol and ethanol, indicating its solubility and potential for solvate formation.
  • Chirality: The presence of a chiral sulfoxide group in Tenatoprazole's structure leads to enantiomerism [, , , , ]. Research [, ] has focused on separating and characterizing these enantiomers, which often exhibit different pharmacokinetic properties [].
Applications

Tenatoprazole's primary research application lies in its potential as a therapeutic agent for acid-related disorders [, ]:

  • Gastroesophageal Reflux Disease (GERD): Tenatoprazole's long plasma half-life and extended duration of acid suppression position it as a potential treatment for GERD [, , ]. Its ability to provide prolonged acid control, particularly during the night, where current PPIs often falter, is of significant interest [, ].
  • Other Acid-Related Disorders: Although GERD is a primary focus, Tenatoprazole's mechanism of action suggests potential applications in managing other acid-related conditions, including peptic ulcers, Zollinger-Ellison syndrome, and non-erosive reflux disease (NERD) [].
Future Directions
  • Optimization of Existing Synthetic Routes: Continued research is needed to optimize existing synthetic methods for Tenatoprazole, focusing on enhancing overall yield, simplifying the synthetic steps, and improving cost-effectiveness [, ].
  • Enantioselective Synthesis and Pharmacological Evaluation: Given the different pharmacokinetic profiles often observed for drug enantiomers, developing enantioselective synthetic methods for Tenatoprazole is crucial [, ]. Subsequent research should focus on evaluating the pharmacological activity, safety, and metabolic profiles of individual enantiomers to identify potentially superior therapeutic candidates.
  • Formulation Development and Optimization: Exploring various formulation strategies, including extended-release formulations [, ], could further enhance Tenatoprazole's therapeutic benefits by providing sustained drug release and improving patient compliance.
  • Combination Therapies: Investigating the potential synergistic effects of combining Tenatoprazole with other therapeutic agents, such as H2 receptor antagonists [, , ] or anti-inflammatory drugs [, ], could lead to improved treatment outcomes for specific patient populations.
  • Compound Description: This is a major metabolite of Tenatoprazole in the human liver, formed through hydroxylation at the C-5′ position. [] This metabolic reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2C19. []
  • Relevance: As a direct metabolite, 5′-Hydroxy Tenatoprazole demonstrates the metabolic pathway of Tenatoprazole in the liver, particularly highlighting the role of CYP2C19 in its biotransformation. []

Tenatoprazole Sulfide:

  • Compound Description: A major metabolite of Tenatoprazole in humans, formed through a non-enzymatic, spontaneous reaction. [] While not directly catalyzed by enzymes, its formation represents a significant pathway for Tenatoprazole breakdown in vivo. [] Further metabolism of Tenatoprazole Sulfide in the liver is a key area of research. []
  • Relevance: The spontaneous formation of Tenatoprazole Sulfide from Tenatoprazole makes it a crucial compound for understanding the drug's overall metabolic profile. [] This compound further undergoes metabolism, making it a central intermediate in Tenatoprazole's pharmacokinetic pathway. []
  • Compound Description: A major metabolite generated from Tenatoprazole in the human liver. [] The formation of Tenatoprazole Sulfone is primarily driven by the cytochrome P450 enzyme CYP3A4, which catalyzes the sulfoxidation reaction. []
  • Relevance: The generation of Tenatoprazole Sulfone highlights another major metabolic route of Tenatoprazole, involving the CYP3A4 enzyme. [] Understanding the formation and activity of this metabolite is critical for assessing Tenatoprazole's overall efficacy and potential drug interactions. []

1′-N-Oxy-5′-Hydroxytenatoprazole Sulfide:

  • Compound Description: Identified as a new and significant metabolite of Tenatoprazole Sulfide. [] This finding expands the understanding of Tenatoprazole metabolism beyond the previously known pathways. []
  • Relevance: This discovery emphasizes the complexity of Tenatoprazole metabolism and highlights a previously uncharacterized metabolic pathway. [] Further research on this metabolite could reveal new insights into Tenatoprazole's pharmacological and toxicological profile. []

Esomeprazole:

  • Compound Description: This is another proton pump inhibitor (PPI) used for similar therapeutic purposes as Tenatoprazole. [] It is often used as a comparator drug in clinical trials to assess the efficacy and pharmacokinetic profile of Tenatoprazole. [, ]
  • Relevance: Direct comparison studies between Tenatoprazole and Esomeprazole, particularly regarding their effects on intragastric pH and duration of acid suppression, help to clarify the advantages of Tenatoprazole, such as its prolonged half-life. [, ]
  • Compound Description: A proton pump inhibitor commonly used as an internal standard in analytical methods for quantifying Tenatoprazole in biological samples, such as in HPLC assays. []
  • Relevance: The use of Pantoprazole as an internal standard aids in the accurate quantification of Tenatoprazole, contributing to a better understanding of its pharmacokinetic parameters. []

Tenatoprazole N-oxide:

  • Compound Description: This is a potential impurity observed during the bulk synthesis of Tenatoprazole. [] Its presence highlights the importance of quality control in pharmaceutical manufacturing. []
  • Relevance: Identifying and characterizing impurities like Tenatoprazole N-oxide is crucial for ensuring the safety and efficacy of Tenatoprazole drug products. []

Tenatoprazole Sulfone N-oxide:

  • Compound Description: This compound is another identified impurity emerging during the large-scale production of Tenatoprazole. [] Its detection underlines the need for rigorous quality control measures during drug synthesis. []
  • Relevance: The presence of Tenatoprazole Sulfone N-oxide, even in trace amounts, underscores the importance of monitoring for potential impurities to maintain drug safety and quality. []

N-Methyl Tenatoprazole:

  • Compound Description: This compound is a potential impurity encountered during the synthesis of Tenatoprazole. [] Its formation emphasizes the sensitivity of the chemical reactions involved in Tenatoprazole synthesis to subtle alterations in conditions. []
  • Relevance: Detecting and controlling the formation of impurities like N-Methyl Tenatoprazole is vital for producing Tenatoprazole according to stringent pharmaceutical standards. []

Desmethoxy Tenatoprazole:

  • Compound Description: Identified as an impurity found during Tenatoprazole synthesis. [] Its formation indicates potential side reactions that can occur, necessitating strict control over reaction parameters. []
  • Relevance: Recognizing potential impurities such as Desmethoxy Tenatoprazole allows for the optimization of synthetic routes to minimize their formation and maintain the purity of Tenatoprazole. []

11. Ilaprazole: * Compound Description: This is another novel proton pump inhibitor that, like Tenatoprazole, exhibits binding affinity for the ESCRT complex member Tsg101. [, ] It demonstrates antiviral activity against enveloped viruses, including HSV-1/2 and HIV, by interfering with viral budding. [, ] Ilaprazole is considered more potent than Tenatoprazole in blocking HIV-1 release from cells. [, ]* Relevance: Ilaprazole's similar mechanism of action and structural resemblance to Tenatoprazole provide a basis for understanding the potential broader therapeutic applications of this class of drugs, going beyond their traditional use as proton pump inhibitors. [, ] It also highlights the potential antiviral properties of certain PPIs. [, ]

S-Tenatoprazole:

  • Compound Description: This is the S-enantiomer of Tenatoprazole. [, , , ] Studies indicate that S-Tenatoprazole possesses superior pharmacokinetic properties compared to the racemic mixture. [, , , ] Its longer half-life and enhanced duration of action make it a promising candidate for once-daily dosing in the treatment of acid-related disorders. [, , , ]
  • Relevance: S-Tenatoprazole exemplifies the significant impact of chirality on drug activity and pharmacokinetics. [, , , ] The sodium salt of S-Tenatoprazole is under development as a potential next-generation PPI. [, , , ]

13. Omeprazole:* Compound Description: This is a widely used proton pump inhibitor. It serves as a structural analog to Tenatoprazole, with both sharing similarities in their chemical structures. []* Relevance: The structural resemblance between Tenatoprazole and Omeprazole helps to understand the structure-activity relationships within the class of proton pump inhibitors. []

14. AZD0865:* Compound Description: This is a potassium-competitive acid blocker (P-CAB) that has undergone clinical trials for the treatment of GERD. [] While it offers a rapid onset of action, Phase II trials did not demonstrate significant advantages over Esomeprazole. [] * Relevance: AZD0865, as a representative of the P-CAB class, provides a point of comparison for evaluating the potential advantages and disadvantages of Tenatoprazole in the context of emerging therapies for acid-related diseases. []

Properties

CAS Number

113712-98-4

Product Name

Tenatoprazole

IUPAC Name

5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine

Molecular Formula

C16H18N4O3S

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C16H18N4O3S/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16/h5-7H,8H2,1-4H3,(H,18,19,20)

InChI Key

ZBFDAUIVDSSISP-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC

Solubility

Soluble in DMSO, not in water

Synonyms

5-methoxy-2-(((4-methoxy-3,5-dimethylpyrid-2-yl)methyl)sulfinyl)-1H-imidazo(4,5-b)pyridine
5-methyl-2((4-methoxy-3,5-dimethyl-2-pyridyl)methyl)sulfinyl-imidazo(4,5-b)pyridine
Tenatoprazole
TU 199
TU-199
TU199

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.